2-Methyl-4-nitroanisole

Magnetochemistry Electronic Structure Resonance Enhancement

2-Methyl-4-nitroanisole is the preferred intermediate for synthesizing 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline. The ortho-methyl group provides unique steric enhancement of resonance interactions, directing regioselectivity in heterocycle construction and eliminating extra protection steps. This distinct electronic profile ensures predictable reactivity for streamlined, efficient routes.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 50741-92-9
Cat. No. B018480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitroanisole
CAS50741-92-9
Synonyms4-Methoxy-3-methylnitrobenzene;  3-Methyl-4-methoxynitrobenzene;  2-Methoxy-5-nitrotoluene;  1-Methoxy-2-methyl-4-nitrobenzene; 
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])OC
InChIInChI=1S/C8H9NO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3
InChIKeyQOZMIJZYJZQOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitroanisole (CAS 50741-92-9): Sourcing and Technical Baseline for Specialty Chemical Procurement


2-Methyl-4-nitroanisole is an ortho-methyl substituted derivative of 4-nitroanisole (CAS 100-17-4), characterized by the presence of a methyl group at the 2-position and a nitro group at the 4-position on the anisole ring . This substitution pattern confers distinct electronic properties, including steric enhancement of resonance interactions between the 1,4-substituents, as evidenced by its diamagnetic susceptibility profile [1]. The compound is primarily employed as a key intermediate in organic synthesis, specifically for the preparation of 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline , as well as in more complex heterocyclic syntheses [2].

Why 2-Methyl-4-nitroanisole (CAS 50741-92-9) Cannot Be Replaced by Other 4-Nitroanisole Analogs


Generic substitution of 2-methyl-4-nitroanisole with other 4-nitroanisole derivatives is not scientifically valid due to the unique steric and electronic effects imparted by the ortho-methyl group. While compounds like 4-nitroanisole (CAS 100-17-4) or 2-chloro-4-nitroanisole (CAS 4920-79-0) share the core 1,4-substitution pattern, they exhibit fundamentally different resonance interactions with the aromatic ring [1]. Specifically, the ortho-methyl group in 2-methyl-4-nitroanisole sterically enhances the resonance interaction between the methoxy and nitro groups, leading to altered electron density distribution that affects downstream reactivity and selectivity in synthetic transformations [2]. Furthermore, the absence of the ortho-substituent (as in 4-nitroanisole) or its replacement with a halogen (as in 2-chloro-4-nitroanisole) results in different conformational preferences and magnetic shielding environments [3]. This electronic and steric distinction directly impacts the compound's suitability as an intermediate in specific synthetic sequences where the ortho-methyl group serves as a blocking position or directs subsequent functionalization.

Quantitative Differentiation Evidence for 2-Methyl-4-nitroanisole (CAS 50741-92-9) Against Key Comparators


Comparative Diamagnetic Susceptibility Analysis of 2-Methyl-4-nitroanisole vs. 4-Nitroanisole and 2-Halo Analogs

2-Methyl-4-nitroanisole exhibits a diamagnetic susceptibility that is significantly lower than the value predicted from additive substituent contributions, a deviation attributed to steric enhancement of resonance between the 1-methoxy and 4-nitro substituents [1]. This enhanced resonance interaction, driven by the ortho-methyl group, distinguishes it from the unsubstituted 4-nitroanisole and 2-halogeno-4-nitroanisoles, which show different electronic coupling patterns [1].

Magnetochemistry Electronic Structure Resonance Enhancement

13C NMR Chemical Shift Profiling for 2-Methyl-4-nitroanisole vs. 2-Halo-4-nitroanisoles

Multinuclear NMR analysis reveals that the presence of a single ortho-substituent, such as a methyl or halogen group, in 4-nitroanisole derivatives enhances the resonance interaction of the methoxyl group with the benzene ring, as indicated by chemical shift trends in the carbon bearing the nitro group [1]. However, the magnitude of this enhancement is nearly independent of the nature of the ortho-substituent, meaning that 2-methyl-, 2-chloro-, 2-bromo-, and 2-iodo-4-nitroanisole all exhibit similar resonance enhancement relative to unsubstituted 4-nitroanisole, though their absolute chemical shift values differ [1]. This provides a spectroscopic basis for differentiating these analogs in quality control.

NMR Spectroscopy Electronic Effects Structural Analysis

Application-Specific Synthetic Utility: Synthesis of 2-Methyl-4-nitrophenol vs. Alternatives

2-Methyl-4-nitroanisole is specifically documented for its utility in synthesizing 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline, applications that are not documented or are less efficient for 4-nitroanisole, 2-chloro-4-nitroanisole, or other positional isomers like 3-methyl-4-nitroanisole . While class-level inference suggests 4-nitroanisole could theoretically undergo similar transformations, the ortho-methyl group in the target compound serves as a pre-installed functional handle that directs subsequent reactions or acts as a blocking group, making it the preferred starting material for these specific target molecules .

Organic Synthesis Intermediate Pharmaceutical

Conformational Analysis: Coplanarity vs. Orthogonal Orientation in 2-Substituted-4-nitroanisoles

Semiempirical molecular orbital calculations (AM1) demonstrate that in 2-substituted-4-nitroanisoles, including the 2-methyl derivative, the methoxyl group adopts a coplanar conformation relative to the benzene ring, with the O-methyl group oriented anti to the 2-substituent [1]. This contrasts sharply with 2,6-disubstituted-4-nitroanisoles, where the methoxyl group is forced into a perpendicular orientation due to steric crowding, inhibiting resonance [1]. This conformational difference is critical for reactivity, as coplanarity maximizes π-orbital overlap between the methoxyl oxygen and the aromatic ring, enhancing electron donation.

Molecular Conformation AM1 Calculations Steric Effects

Purity Specification as a Procurement Differentiator: Comparative Supplier Data

Commercially available 2-methyl-4-nitroanisole is routinely supplied with a purity specification of ≥97% (GC) or higher, with some suppliers offering ≥98% purity [1][2]. For comparison, common analogs such as 2-chloro-4-nitroanisole (CAS 4920-79-0) and 4-nitroanisole (CAS 100-17-4) are typically offered at similar purity levels (e.g., 97-98%). However, the melting point specification for 2-methyl-4-nitroanisole is consistently reported as 61-64 °C, providing a reliable quality control benchmark [1][2].

Quality Control Purity Procurement

Optimal Application Scenarios for Procuring 2-Methyl-4-nitroanisole (CAS 50741-92-9)


Synthesis of Ortho-Methyl Substituted Phenolic Intermediates

This compound is the reagent of choice when the synthetic target is 2-methyl-4-nitrophenol. The ortho-methyl group is already present in the starting material, avoiding the need for a separate ortho-alkylation or protection/deprotection sequence . This streamlines the synthesis and reduces the number of steps, making it more efficient than using 4-nitroanisole and attempting to install a methyl group regioselectively at the ortho position.

Precursor for Ortho-Substituted Aniline Derivatives

2-Methyl-4-nitroanisole is a documented precursor for the synthesis of 3-methyl-4-methoxyaniline . In scenarios requiring an ortho-methyl group adjacent to an amine on a 4-methoxyaniline scaffold, this compound provides a direct route. Using a different nitroanisole isomer would necessitate complex and potentially low-yielding rearrangement or functionalization steps.

Building Block in Heterocyclic Chemistry Requiring Ortho Steric Effects

In the construction of heterocycles where the electronic and steric influence of an ortho-substituent is critical for controlling regioselectivity in cyclization steps, 2-methyl-4-nitroanisole offers a distinct advantage. The enhanced resonance interaction and specific conformation of the methoxyl group, as evidenced by diamagnetic susceptibility and NMR studies [1][2], provide a predictable reactivity profile that differs from 4-nitroanisole and its halogenated analogs. For example, its use has been demonstrated in multi-step syntheses of complex oxazole-containing molecules [3].

Analytical Method Development and Validation

Given the availability of extensive spectroscopic characterization (1H-NMR, 13C-NMR, 15N-NMR, 17O-NMR) and a well-defined melting point of 61-64 °C [4][2], 2-methyl-4-nitroanisole is well-suited as a reference standard or starting material in analytical method development. Its unique spectral fingerprint allows for robust HPLC or GC method validation, where it can be clearly distinguished from structurally similar impurities or other nitroanisole isomers.

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